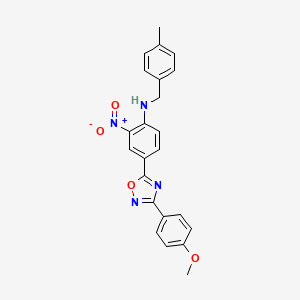
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is not fully understood. However, studies have suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. The compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells by activating various apoptotic pathways. The compound has also been shown to inhibit the growth and proliferation of bacterial strains by disrupting bacterial cell membranes and inhibiting bacterial enzymes. In addition, the compound has been shown to have antiviral properties by inhibiting viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline in lab experiments is its diverse biological activities. The compound has shown potential as an anticancer, antimicrobial, and antiviral agent, making it a versatile tool for scientific research. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. One direction is to investigate the compound's potential as a drug delivery agent. Studies have shown that the compound can be conjugated with various drugs to enhance their delivery to target cells. Another direction is to investigate the compound's potential as a photosensitizer for photodynamic therapy. Studies have shown that the compound can be activated by light to induce cell death in cancer cells. Finally, further studies are needed to investigate the compound's toxicity and potential side effects in vivo, which will be crucial for its development as a therapeutic agent.
Synthesemethoden
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves a multistep process that includes the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate and sodium hydroxide to form 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole. This intermediate is then reacted with 4-methylbenzyl chloride and sodium hydride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has shown promising results in various scientific research fields. The compound has been studied for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial properties, with studies showing its effectiveness against various bacterial strains. In addition, the compound has been studied for its potential as an antiviral agent, with studies showing its ability to inhibit the replication of certain viruses.
Eigenschaften
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-3-5-16(6-4-15)14-24-20-12-9-18(13-21(20)27(28)29)23-25-22(26-31-23)17-7-10-19(30-2)11-8-17/h3-13,24H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGDMVFZNPOMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(4-fluorophenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692724.png)




![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
